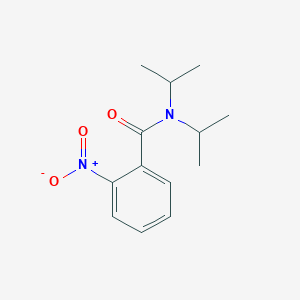

2-nitro-N,N-di(propan-2-yl)benzamide

説明

特性

IUPAC Name |

2-nitro-N,N-di(propan-2-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-9(2)14(10(3)4)13(16)11-7-5-6-8-12(11)15(17)18/h5-10H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIMVXLLXZGXSAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)C1=CC=CC=C1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-N,N-di(propan-2-yl)benzamide typically involves the nitration of N,N-di(propan-2-yl)benzamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the benzene ring . The reaction conditions must be carefully controlled to avoid over-nitration or unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of 2-nitro-N,N-di(propan-2-yl)benzamide may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, can optimize the production process .

化学反応の分析

Types of Reactions

2-nitro-N,N-di(propan-2-yl)benzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

Substitution: Nucleophiles such as hydroxide ions, amines, or thiols.

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products Formed

Reduction: 2-amino-N,N-di(propan-2-yl)benzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Hydrolysis: 2-nitrobenzoic acid and N,N-di(propan-2-yl)amine.

科学的研究の応用

Medicinal Chemistry Applications

Pharmaceutical Development

The compound's structural features suggest it may serve as a lead compound in drug development. Its ability to interact with biological targets makes it a candidate for further investigation in the context of cancer treatment and antimicrobial resistance. Preliminary studies indicate that similar compounds can bind to proteins involved in these pathways, highlighting the need for additional research to elucidate specific interactions and mechanisms of action.

Structure-Activity Relationship Studies

The unique combination of the nitro group and diisopropyl substitution allows researchers to explore structure-activity relationships (SAR) within medicinal chemistry. Understanding how variations in the structure affect biological activity can lead to the development of more effective therapeutic agents.

Anticancer Properties

Research has shown that compounds with similar structures can exhibit anticancer properties by disrupting cellular processes in cancer cells. For instance, studies on related benzamide derivatives have identified them as potential inhibitors of critical enzymes involved in cancer metabolism . Investigating 2-nitro-N,N-di(propan-2-yl)benzamide may reveal similar activities.

Synthesis and Chemical Properties

Synthesis Methods

Various synthetic routes can be employed to produce 2-nitro-N,N-di(propan-2-yl)benzamide, including nucleophilic substitution reactions and coupling reactions involving nitro-substituted anilines. These methods not only provide insight into the compound's reactivity but also its potential for modification to enhance biological activity.

Chemical Characteristics

The compound has a molecular weight of approximately 205.296 g/mol, with a melting point range of 69-71 °C and a boiling point between 148-152 °C under reduced pressure (18 mmHg). Its solubility and reactivity profile make it suitable for various applications in both laboratory and industrial settings.

Material Science Applications

Polymer Chemistry

Due to its structural properties, 2-nitro-N,N-di(propan-2-yl)benzamide can be explored as a potential additive in polymer formulations. Its ability to modify the physical properties of polymers could lead to advancements in material science, particularly in developing materials with enhanced thermal stability or mechanical strength.

Case Studies and Research Findings

Several studies have been conducted on related benzamide derivatives that exhibit promising pharmacological activities:

- Antimalarial Activity : Research on benzamide derivatives has indicated their potential as antimalarial agents, demonstrating efficacy against Plasmodium falciparum through specific metabolic disruption pathways .

- Antimicrobial Resistance : Investigations into compounds with similar structures have revealed their capacity to inhibit bacterial growth, suggesting that modifications to the benzamide framework could enhance efficacy against resistant strains.

作用機序

The mechanism of action of 2-nitro-N,N-di(propan-2-yl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

類似化合物との比較

Research Findings and Implications

Crystallography and Stability :

- Unlike 2-nitro-N-(4-nitrophenyl)benzamide, which forms a 3D hydrogen-bonded network , the diisopropyl groups in the target compound likely reduce crystalline order, impacting formulation stability.

Bioactivity Prediction :

- The nitro group’s electron-withdrawing nature may enhance binding to biological targets, as seen in spasmolytic derivatives . However, mutagenicity risks must be assessed .

Synthetic Optimization :

- Lessons from N-benzoyl-2-hydroxybenzamide synthesis (e.g., pyridine-catalyzed reflux ) suggest optimizing temperature and catalyst use for higher yields.

Q & A

Basic: What are the optimal synthetic routes and purification methods for 2-nitro-N,N-di(propan-2-yl)benzamide?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or condensation reactions. For example:

- Step 1: React 2-nitrobenzoyl chloride with excess diisopropylamine in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Pyridine can act as a catalyst to neutralize HCl byproducts .

- Step 2: Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization using ethanol/water mixtures.

- Key Validation: Monitor reaction progress using TLC (Rf ~0.5 in 7:3 hexane:EtOAc) and confirm purity via HPLC (>95%) .

Basic: Which spectroscopic and analytical techniques are critical for characterizing 2-nitro-N,N-di(propan-2-yl)benzamide?

Methodological Answer:

- IR Spectroscopy: Identify the nitro group (asymmetric stretch at ~1520 cm⁻¹, symmetric stretch at ~1350 cm⁻¹) and amide C=O stretch (~1650 cm⁻¹) .

- NMR Analysis:

- Elemental Analysis: Validate empirical formula (C₁₃H₁₇N₂O₃) with <0.3% deviation .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of 2-nitro-N,N-di(propan-2-yl)benzamide derivatives?

Methodological Answer:

SAR studies focus on substituent effects:

- Nitro Group Positioning: Compare bioactivity of 2-nitro vs. 3-nitro isomers (e.g., 3-nitro derivatives may show reduced steric hindrance for target binding).

- Isopropyl Substituents: Replace with bulkier groups (e.g., tert-butyl) to assess steric effects on receptor affinity.

Example SAR Table:

| Compound | Substituent Modifications | Bioactivity (IC₅₀, nM) |

|---|---|---|

| Parent Compound | None | 250 ± 15 |

| 3-Nitro Analog | Nitro at C3 | 180 ± 10 |

| tert-Butyl Derivative | Isopropyl → tert-Butyl | 420 ± 25 |

Reference: Structural analogs from WHO-reported menin-MLL inhibitors .

Advanced: How should researchers resolve contradictions in biological activity data for this compound?

Methodological Answer:

- Experimental Replicates: Perform assays in triplicate (minimum) to account for variability .

- Statistical Analysis: Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to identify significant differences. For example, conflicting IC₅₀ values may arise from assay conditions (e.g., pH, temperature) .

- Orthogonal Assays: Validate enzyme inhibition data with cellular assays (e.g., apoptosis via flow cytometry) .

Advanced: What strategies are recommended for elucidating the biological targets of 2-nitro-N,N-di(propan-2-yl)benzamide?

Methodological Answer:

- Computational Docking: Use AutoDock Vina to predict binding to kinase domains (e.g., MAPK or PI3K) .

- Pull-Down Assays: Immobilize the compound on sepharose beads and identify bound proteins via LC-MS/MS .

- CRISPR-Cas9 Screening: Perform genome-wide knockout screens to identify synthetic lethal partners .

Basic: How can X-ray crystallography validate the structure of 2-nitro-N,N-di(propan-2-yl)benzamide?

Methodological Answer:

- Crystallization: Use slow evaporation in ethanol at 4°C to obtain single crystals.

- Data Collection: Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine using SHELXL .

- Validation Metrics: Ensure R-factor < 5% and RMSD for bond lengths < 0.02 Å .

Advanced: What mechanistic insights can be gained from studying the compound’s interaction with cytochrome P450 enzymes?

Methodological Answer:

- Enzyme Kinetics: Perform Michaelis-Menten assays to calculate Km and Vmax in the presence/absence of the compound.

- Metabolite Profiling: Use LC-HRMS to identify hydroxylated or demethylated metabolites .

- Molecular Dynamics (MD): Simulate binding stability over 100 ns trajectories (AMBER or GROMACS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。